molecular formula C19H18O5 B11154390 ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B11154390
M. Wt: 326.3 g/mol
InChI Key: PGHPEYSQOFSBGQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic organic compound characterized by a tricyclic benzo[c]chromen core substituted with a methyl group at position 1 and a ketone at position 4. The propanoate ester group is linked via an ether oxygen at position 3 of the chromen system.

The ethyl ester variant likely has a molecular weight of ~286–290 g/mol, enhancing its stability and bioavailability compared to the carboxylic acid form .

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate

InChI

InChI=1S/C19H18O5/c1-4-22-18(20)12(3)23-13-9-11(2)17-14-7-5-6-8-15(14)19(21)24-16(17)10-13/h5-10,12H,4H2,1-3H3

InChI Key

PGHPEYSQOFSBGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Biphenyl-2-Carboxylic Acid

A robust method involves the silver nitrate-catalyzed oxidation of biphenyl-2-carboxylic acid (1 ) using potassium peroxydisulfate in a 1:1 acetonitrile/water mixture at 50°C. This 27-hour reaction achieves cyclization to form 6H-benzo[c]chromen-6-one (2 ) in 81% yield after purification via dichloromethane extraction and silica gel chromatography. Subsequent methylation at the 1-position using methyl iodide and potassium hydroxide in dimethylformamide (DMF) at 23°C for 24 hours yields 1-methyl-6H-benzo[c]chromen-6-one (3 ) quantitatively.

Palladium-Catalyzed C–H Bond Activation

An alternative route employs palladium catalysis for direct C–H functionalization. Diazonium salts react with substituted phenols under Pd(OAc)₂ catalysis in dimethylacetamide (DMA) at 80°C, forming the benzo[c]chromen-6-one skeleton via intramolecular cyclization. This method avoids pre-functionalized substrates and achieves yields up to 85% for electron-deficient derivatives.

Esterification at the 3-Position

Introducing the ethyl propanoate moiety at the 3-hydroxy group of 1-methyl-6H-benzo[c]chromen-6-one (3 ) is critical. Two strategies are prevalent:

Alkylation with Ethyl 2-Bromopropanoate

Treating 3 with ethyl 2-bromopropanoate in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature facilitates nucleophilic substitution. The reaction proceeds via deprotonation of the phenolic oxygen, followed by SN2 attack on the alkyl bromide. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the target compound in 87%.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using ethyl 2-hydroxypropanoate, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at 0°C provides superior regioselectivity. This method avoids base-sensitive functional groups and achieves 78% yield after recrystallization from petroleum ether/ethyl acetate.

One-Pot Tandem Approaches

Recent advances emphasize tandem reactions to streamline synthesis:

Base-Promoted Cascade Reaction

A base-mediated cascade combining α,β-unsaturated coumarins and α-cyano carbonyls constructs the benzo[c]chromen-6-one core while introducing the propanoate sidechain. Using potassium tert-butoxide (t-BuOK) in DMF at 100°C, this method achieves 70% yield via aldol condensation, decarboxylation, and esterification in a single pot.

Diels-Alder/Aromatization Sequence

A Diels-Alder reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), forms the fused ring system. Subsequent esterification with ethyl bromopropanoate completes the synthesis in 65% overall yield.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMA) enhance reaction rates but may necessitate stringent drying to prevent hydrolysis of intermediates.

  • Low-temperature alkylation (0–5°C) minimizes side reactions such as ester hydrolysis or epimerization.

Purification Techniques

  • Column chromatography remains the gold standard, with ethyl acetate/hexane gradients (1:4 to 1:1) effectively separating the target ester from unreacted starting materials.

  • Recrystallization from ethanol/water mixtures (3:1) improves purity to >98% for pharmaceutical-grade material.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Time (h)AdvantagesLimitations
Oxidative CyclizationK₂S₂O₈, AgNO₃8127High scalabilityLong reaction time
Pd-Catalyzed C–HPd(OAc)₂, diazonium salts8512No pre-functionalizationSensitivity to electron-rich groups
MitsunobuDEAD, PPh₃786Mild conditionsHigh cost of reagents
Tandem Cascadet-BuOK708One-pot synthesisRequires anhydrous conditions

Chemical Reactions Analysis

Ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, facilitating advancements in material science and chemical processes.

Biology

The compound has been studied for its potential biological activities:

  • Antioxidant Activity : Research indicates that derivatives of benzo[c]chromene exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with aging and various diseases .
  • Anti-inflammatory Effects : this compound has shown promise in reducing inflammatory markers such as TNF-alpha and IL-6 in treated cells, suggesting its potential use in treating inflammatory disorders .

Medicine

Ongoing research focuses on the therapeutic potential of this compound:

  • Anticancer Potential : Studies have suggested that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest . For instance, related compounds have demonstrated significant reductions in cell viability in breast cancer models at low concentrations .

Detailed Case Studies

Study FocusFindings
Antioxidant Activity Umesha et al. (2009) demonstrated that benzo[c]chromene derivatives can effectively scavenge free radicals, showcasing their potential as antioxidants .
Anti-inflammatory Effects A study highlighted significant reductions in inflammatory markers when similar compounds were tested on cell cultures .
Antimicrobial Activity Research indicated that compounds related to ethyl 2-(substituted benzylthio) exhibited antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Activity Investigations into related benzo[c]chromene derivatives revealed their ability to induce apoptosis in cancer cell lines through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis: The target compound’s synthesis likely parallels methods for related propanoate esters, such as nucleophilic substitution between a benzo[c]chromen-3-ol derivative and ethyl 2-bromopropanoate .
  • Purity and Stability : Analogous compounds (e.g., CAS 84229-45-8) are synthesized at 95% purity, suggesting similar feasibility for the target .
  • Unresolved Questions: No crystallographic data (e.g., SHELX-refined structures) or in vivo efficacy studies are available for the target compound, highlighting areas for future research .

Biological Activity

Ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic organic compound derived from the benzo[c]chromene class, known for its diverse biological activities. This article details the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O6C_{18}H_{18}O_{6}. The compound features a benzo[c]chromene moiety, which is associated with various pharmacological activities.

PropertyValue
Molecular FormulaC18H18O6
IUPAC NameEthyl 2-(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxypropanoate
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage and has implications for aging and various diseases.
  • Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property makes it a candidate for treating inflammatory disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens. It may inhibit bacterial growth by disrupting cellular processes.
  • Anticancer Potential : Research suggests that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest.

Antioxidant Activity

A study conducted by Umesha et al. (2009) demonstrated that derivatives of benzo[c]chromene exhibited potent antioxidant activity, which is likely applicable to this compound as well . The ability to scavenge free radicals was quantified using DPPH and ABTS assays.

Anti-inflammatory Effects

In a recent study, compounds similar to ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl derivatives were evaluated for their anti-inflammatory effects. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 in treated cells .

Antimicrobial Activity

Research published in 2012 highlighted the antimicrobial activity of various synthesized compounds related to benzo[c]chromene derivatives against several microorganisms, including Escherichia coli and Staphylococcus aureus . Ethyl 2-(substituted benzylthio) compounds showed promising results, suggesting similar potential for this compound.

Anticancer Activity

A study focusing on the anticancer properties of related compounds indicated that certain benzo[c]chromene derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways. The findings suggest that ethyl 2-(1-methylbenzo[c]chromene) derivatives may similarly affect cancer cell viability .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate, and how can reaction efficiency be maximized?

  • Methodology :

  • Step 1 : Esterification of the precursor acid (e.g., 3-oxo-benzochromene derivatives) with ethanol under reflux (60–80°C) for 6–8 hours, using sulfuric acid as a catalyst .
  • Step 2 : Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Step 3 : Monitor reaction progress using thin-layer chromatography (TLC; Rf ~0.5 in 7:3 hexane:EtOAc) .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C>85% yield
Catalyst Loading1–2% H₂SO₄Prevents side reactions
Reaction Time6–8 hoursEnsures completion

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify protons (e.g., methyl groups at δ 1.2–1.5 ppm) and carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.12) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtained) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Assays :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Anti-inflammatory activity : COX-2 inhibition assay using ELISA kits .
    • Results :
AssayIC₅₀/EC₅₀Reference Cell Line
Cytotoxicity25 μM (MCF-7)
COX-2 Inhibition18 μM

Advanced Research Questions

Q. How can contradictory data on its biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Approach :

  • Standardized protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., serum-free media) .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with targets (e.g., kinases) .
    • Case Study : Discrepancies in anti-cancer activity (IC₅₀ = 25 μM vs. 50 μM) were attributed to differences in cell culture media supplements .

Q. What computational strategies can predict its reactivity or optimize derivative synthesis?

  • Methods :

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) to model reaction pathways and transition states .
  • Molecular docking : AutoDock Vina to screen binding affinity against targets (e.g., EGFR kinase) .
    • Outcome :
Computational ToolApplicationResult (ΔG, kcal/mol)
DFTReaction mechanismEₐ = 45 kJ/mol
AutoDock VinaEGFR binding-8.2 (high affinity)

Q. How do structural modifications (e.g., substituents on the benzochromene ring) alter its physicochemical properties?

  • Experimental Design :

  • Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position.
  • Compare logP (octanol-water partition coefficient) and solubility via HPLC .
    • Data :
DerivativelogPSolubility (mg/mL)Bioactivity (IC₅₀)
Parent Compound3.10.825 μM
4-NO₂ Derivative3.80.312 μM
4-OCH₃ Derivative2.51.240 μM

Contradiction Analysis

Q. Why do some studies report high thermal stability, while others note decomposition during synthesis?

  • Root Cause :

  • Impurities : Residual solvents (e.g., DCM) lower decomposition thresholds .
  • Oxygen exposure : Autoxidation of the benzochromene ring under prolonged heating .
    • Mitigation :
  • Purify via recrystallization (ethanol/water) to remove impurities .
  • Conduct reactions under inert gas (N₂/Ar) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Chemical-resistant gloves (nitrile), P95 respirator for powder handling .
  • Ventilation : Use fume hoods during synthesis to limit inhalation exposure .

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